![molecular formula C13H13FN4O B2863498 5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine CAS No. 2380071-35-0](/img/structure/B2863498.png)
5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine, also known as AZD6738, is a small molecule inhibitor that targets the enzyme Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR kinase is a key component of the DNA damage response pathway, which is responsible for detecting and repairing DNA damage. AZD6738 has shown promising results in preclinical studies as a potential cancer therapy, particularly in combination with other DNA-damaging agents.
Mecanismo De Acción
5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine targets the ATR kinase, which is activated in response to DNA damage. ATR kinase plays a key role in the DNA damage response pathway, which is responsible for detecting and repairing DNA damage. By inhibiting ATR kinase, 5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine prevents the activation of the DNA damage response pathway, leading to increased sensitivity to DNA-damaging agents.
Biochemical and Physiological Effects:
5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine has been shown to enhance the efficacy of DNA-damaging agents in preclinical models of cancer. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine has been shown to have a favorable safety profile in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine is its ability to enhance the efficacy of DNA-damaging agents, which are commonly used in cancer treatment. Another advantage is its favorable safety profile in preclinical studies. However, one limitation of 5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine is its potential to cause toxicity in normal cells, which could limit its clinical utility.
Direcciones Futuras
There are several future directions for research on 5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine. One direction is to further investigate its potential as a cancer therapy, particularly in combination with other targeted therapies. Another direction is to explore its potential as a radiosensitizer in the treatment of cancer. Additionally, further research is needed to better understand the potential toxicity of 5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine in normal cells and to develop strategies to mitigate this toxicity.
Métodos De Síntesis
The synthesis of 5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine involves a series of chemical reactions starting from commercially available starting materials. The synthesis begins with the preparation of 2-aminopyridine, which is then reacted with 3-(chloromethyl)oxetane to form the key intermediate, 3-(pyridin-3-yloxymethyl)azetidine. This intermediate is then reacted with 5-fluoro-2,4-dichloropyrimidine to form the final product, 5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine.
Aplicaciones Científicas De Investigación
5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine has been extensively studied in preclinical models of cancer, including cell lines and animal models. It has been shown to enhance the efficacy of DNA-damaging agents such as radiation and chemotherapy. 5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine has also been studied in combination with other targeted therapies, such as PARP inhibitors, and has shown promising results.
Propiedades
IUPAC Name |
5-fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O/c14-12-5-16-9-17-13(12)18-6-10(7-18)8-19-11-2-1-3-15-4-11/h1-5,9-10H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDVYOYJNBFMLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC=C2F)COC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-4-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![4-([(1-Ethyl-1H-pyrazol-5-yl)methyl]aminomethyl)benzoic acid hydrochloride](/img/structure/B2863417.png)

![Tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate](/img/structure/B2863421.png)
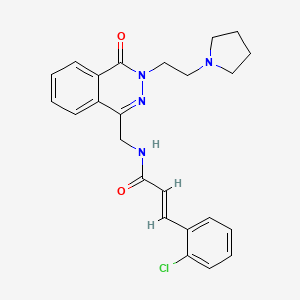
![7-(4-benzylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2863426.png)

![tert-butyl 4-{2-cyano-3-[(3-fluorobenzyl)amino]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2863430.png)
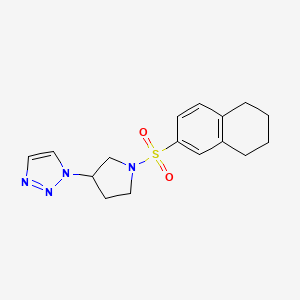

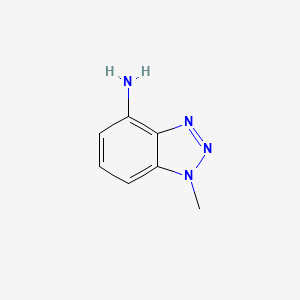
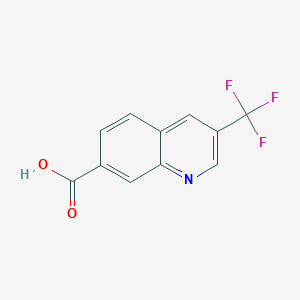
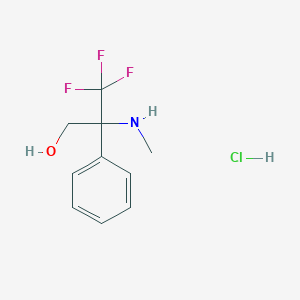
![7-(1,3-Benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-4-methyl-5-isoxazolyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2863437.png)